7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid: is a unique bicyclic compound characterized by its rigid structure and the presence of two fluorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid framework of the tricycloheptane core, combined with the electron-withdrawing effects of the fluorine atoms, imparts unique chemical properties to this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene derivatives.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale processes.
Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form other functional groups or reduced to form alcohols or aldehydes.
Addition Reactions: The double bonds in the tricycloheptane core can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Products where the fluorine atoms are replaced by other functional groups.
Oxidized Products: Such as ketones or aldehydes from the oxidation of the carboxylic acid group.
Reduced Products: Such as alcohols from the reduction of the carboxylic acid group.
Scientific Research Applications
Chemistry
In chemistry, 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its rigid structure and unique electronic properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It may also be used in the design of enzyme inhibitors or receptor ligands.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The fluorine atoms can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
7,7-Dibromotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid: Similar structure but with bromine atoms instead of fluorine.
7,7-Diiodotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics compared to its halogenated analogs. These properties can make it more suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
2408969-60-6 |
---|---|
Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)3-1-4-5(2-3)7(4,8)6(11)12/h3-5H,1-2H2,(H,11,12) |
InChI Key |
BMIRXPRUGVZVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3(C2(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.